molecular formula C15H18NaO3S B1663421 Sodium gualenate CAS No. 6223-35-4

Sodium gualenate

Cat. No.: B1663421
CAS No.: 6223-35-4
M. Wt: 301.4 g/mol
InChI Key: ALJAEUGLKAEWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Sodium gualenate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for neutralization . Major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions.

Comparison with Similar Compounds

Sodium gualenate is unique due to its specific anti-inflammatory and wound-healing properties. Similar compounds include:

This compound stands out due to its water solubility and stability when formulated with cornstarch, making it suitable for various pharmaceutical applications .

Properties

CAS No.

6223-35-4

Molecular Formula

C15H18NaO3S

Molecular Weight

301.4 g/mol

IUPAC Name

sodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C15H18O3S.Na/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;/h5-9H,1-4H3,(H,16,17,18);

InChI Key

ALJAEUGLKAEWPT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O.[Na]

6223-35-4

Synonyms

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid
azulene SN
guaiazulene sulfonic acid
hachi-azule N
Na salt of azulene SN
sodium guaiazulene sulfonate
sodium gualenate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium gualenate
Reactant of Route 2
Sodium gualenate
Reactant of Route 3
Sodium gualenate
Reactant of Route 4
Reactant of Route 4
Sodium gualenate
Reactant of Route 5
Reactant of Route 5
Sodium gualenate
Reactant of Route 6
Sodium gualenate
Customer
Q & A

Q1: What is the molecular formula and weight of sodium gualenate?

A1: this compound has the empirical formula [C15H17NaO3S·1/2H2O] []. While the exact molecular weight isn't explicitly mentioned, this formula indicates a molecular weight of approximately 317 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively characterized this compound using various spectroscopic techniques. This includes IR and UV-absorption spectrometry, 1D (1H, 13C) and 2D (1H-1H COSY, HMQC, HMBC) nuclear magnetic resonance spectroscopy, and mass spectroscopy []. These techniques allowed for the attribution of spectrograms to specific structures and positions within the molecule. The study also analyzed the modes of vibration for functional groups and fragmentation patterns observed in mass spectrometry.

Q3: How is this compound typically formulated for pharmaceutical applications?

A3: this compound is formulated into various dosage forms, including granules for oral administration [, , , , ] and gargles for topical application in the oral cavity []. In gargles, thickening agents such as carboxymethylcellulose sodium (CMCNa), sodium polyacrylate (PANa), and sodium alginate (AGNa) are investigated for their impact on this compound release profiles [].

Q4: Are there specific analytical methods for quantifying this compound in pharmaceutical formulations?

A4: Yes, several analytical methods have been developed for the accurate and precise quantification of this compound. These methods primarily utilize high-performance liquid chromatography (HPLC) coupled with various detection techniques [, , , , , ]. One study employed a reversed-phase HPLC method with UV detection at 293 nm to determine this compound levels in L-glutamine and this compound granules [].

Q5: Has this compound been investigated for its potential to interact with drug transporters or metabolizing enzymes?

A5: While the provided research focuses heavily on analytical methods and some applications, there is limited information available regarding the specific interactions of this compound with drug transporters or metabolizing enzymes. Further research is necessary to fully understand these aspects of its pharmacological profile.

Q6: What are the applications of this compound in a clinical setting?

A6: Research suggests that this compound is primarily used for its anti-inflammatory properties, particularly in the context of oral health. It's found in formulations like gargles intended to treat various oral inflammatory conditions, such as pharyngitis, tonsillitis, stomatitis, and oral wounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.